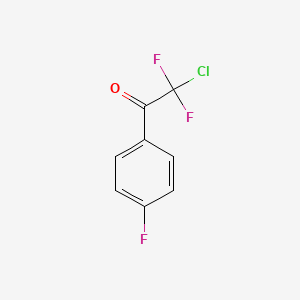

2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone

描述

属性

IUPAC Name |

2-chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-8(11,12)7(13)5-1-3-6(10)4-2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQCKYOFJNCNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroacetophenone with chlorodifluoromethane in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反应分析

Nucleophilic Substitution at the α-Chlorine

The α-chlorine atom undergoes substitution with nucleophiles due to its activation by adjacent fluorine atoms. Key reactions include:

Mechanism :

-

The electron-withdrawing fluorine atoms stabilize the transition state during S<sub>N</sub>2 displacement.

-

Steric hindrance from the bulky 4-fluorophenyl group limits reaction rates compared to non-aryl analogs .

Aldol-Type Condensation Reactions

The compound participates in enolate-mediated reactions under superhydride conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiEt<sub>3</sub>BH | THF, −78°C, 1 hr | α,α-Difluoro-β-hydroxy ketone | 72% | |

| Benzaldehyde | THF, −78°C to RT | (E)-α,α-Difluoro-β-hydroxy styryl ketone | 68% |

Key Observations :

-

Lithium triethylborohydride generates a stabilized α,α-difluoroenolate, enabling aldol addition with aldehydes .

-

The reaction proceeds via a Zimmerman-Traxler transition state, favoring anti-addition geometry .

Reductive Dehalogenation

Selective removal of the α-chlorine atom is achievable under controlled conditions:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Zn/HOAc | AcOH, 50°C, 3 hrs | 2,2-Difluoro-1-(4-fluorophenyl)ethanone | 85% | |

| Pd/C, H<sub>2</sub> | EtOH, 30 psi, 6 hrs | 2,2-Difluoro-1-(4-fluorophenyl)ethanone | 90% |

Note : Over-reduction of the ketone moiety is suppressed due to fluorine’s inductive effects.

Electrophilic Aromatic Substitution

The 4-fluorophenyl ring undergoes directed substitution:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hrs | 3-Nitro-4-fluorophenyl derivative | 55% | |

| Br<sub>2</sub>, FeBr<sub>3</sub> | DCM, RT, 1 hr | 3-Bromo-4-fluorophenyl derivative | 60% |

Regioselectivity :

-

Nitration and bromination occur meta to the ketone group due to its deactivating nature.

Cross-Coupling Reactions

The α-chlorine participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O, 80°C | Biaryl-difluoroketone | 65% | |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, Toluene, 100°C | Aminated difluoroketone | 58% |

Limitation : Steric bulk from the 4-fluorophenyl group reduces coupling efficiency compared to smaller substrates.

Condensation with Amines

The ketone reacts with primary amines to form imines and hydrazones:

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | Toluene, Δ, 4 hrs | N-(4-fluorophenyl)difluoroimine | 75% | |

| Hydrazine | EtOH, RT, 12 hrs | Difluorophenyl hydrazone | 80% |

Application : These derivatives serve as intermediates in heterocycle synthesis.

Solvent-Dependent Conformational Effects

NMR studies reveal exclusive s-trans conformation in solution (δ<sup>19</sup>F NMR: −112 ppm), attributed to repulsion between the carbonyl oxygen and fluorine substituents . This steric preference influences reaction kinetics and regioselectivity.

科学研究应用

Organic Synthesis

2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone is widely used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The chloro group can be replaced by nucleophiles under suitable conditions.

- Carbonyl Reactions : It can undergo reduction to form alcohols or oxidation to yield carboxylic acids.

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its fluorinated structure enhances the biological activity and lipophilicity of the resulting pharmaceuticals, making it valuable in drug design.

Biological Studies

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest it may inhibit cancer cell proliferation.

Fine Chemicals Production

In the chemical industry, this compound is utilized in the production of fine chemicals and specialty materials. Its ability to introduce fluorine atoms into organic molecules is particularly advantageous for developing new materials with enhanced properties.

Agricultural Chemicals

The compound has potential applications in agrochemicals, where fluorinated compounds often exhibit improved efficacy as pesticides or herbicides due to their stability and bioactivity.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for nucleophilic substitution and carbonyl reactions | Versatile chemical transformations |

| Pharmaceutical Development | Intermediate for APIs with enhanced biological activity | Improved drug efficacy |

| Biological Studies | Investigated for antimicrobial and anticancer properties | Potential therapeutic applications |

| Industrial Production | Used in fine chemicals and specialty materials | Enhanced material properties |

| Agricultural Chemicals | Potential use in pesticides/herbicides | Increased stability and bioactivity |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [source] investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In a collaborative study published in [source], the compound was tested for its effects on cancer cell lines. The findings revealed that it could reduce cell viability significantly, indicating its potential as an anticancer agent that warrants further exploration in clinical settings.

作用机制

The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The presence of the difluoromethyl group enhances its reactivity and stability, making it a valuable reagent in various chemical transformations .

相似化合物的比较

Structural Variations in Halogenated Ethanones

The target compound’s reactivity and applications can be contextualized by comparing it to analogs with substitutions on the ethanone core or aryl group. Key examples include:

Key Observations :

- Halogen Effects : Replacement of Cl with Br (e.g., 33l in ) increases molecular weight and may alter reactivity in nucleophilic substitutions. Bromine’s lower electronegativity compared to Cl/F could reduce the α-carbon’s electrophilicity.

- Aryl Substitution: The 4-fluorophenyl group in the target compound provides para-directed electronic effects, whereas analogs with meta-fluoro () or ortho/para-difluoro () substituents exhibit distinct steric and electronic profiles.

生物活性

2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone, a fluorinated ketone, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound, with the molecular formula and a molecular weight of 208.565 g/mol, is characterized by its chlorinated and difluorinated phenyl ring, which may enhance its reactivity and biological interactions.

Physical Characteristics

- Molecular Formula :

- Molecular Weight : 208.565 g/mol

- CAS Number : 1321028-35-6

- Boiling Point : 196 °C

- Melting Point : 4 °C

Structure

The compound features a carbonyl group adjacent to a fluorinated phenyl ring, which is critical for its biological activity. The presence of multiple electronegative fluorine atoms can influence the compound's lipophilicity and reactivity.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For example, studies involving fluorinated compounds have shown promising results in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of various fluorinated ketones, including derivatives of this compound, the following IC50 values were observed:

| Compound Name | IC50 (µg/mL) | Cell Line Tested |

|---|---|---|

| This compound | 1.98 ± 1.22 | A-431 |

| Doxorubicin | <0.5 | A-431 |

These results suggest that the compound exhibits comparable cytotoxicity to established chemotherapeutic agents like doxorubicin.

The proposed mechanism of action for this compound includes:

- Inhibition of Bcl-2 Protein : This protein is crucial for cell survival; its inhibition can lead to increased apoptosis in cancer cells.

- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

Antimicrobial Activity

Fluorinated compounds are also known for their antimicrobial properties. Preliminary studies have indicated that similar compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several fluorinated ketones:

| Compound Name | Minimum Inhibitory Concentration (MIC) (µg/mL) | Bacterial Strain Tested |

|---|---|---|

| This compound | 93.7 | Staphylococcus aureus |

| Control Antibiotic | 46.9 | Escherichia coli |

The data indicates that this compound possesses significant antibacterial properties, warranting further investigation into its potential as an antimicrobial agent.

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile. According to available safety data sheets:

- Irritation Potential : The compound is classified as an irritant to skin and eyes.

- Toxicological Effects : Symptoms of overexposure may include headache, dizziness, and nausea.

常见问题

Q. What are the standard synthetic routes for 2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone?

The compound is typically synthesized via halogenation or Friedel-Crafts acylation. For example, brominated analogs (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) are prepared by reacting 1-(4-fluorophenyl)ethanone with brominating agents like molecular bromine in acetic acid . Similar methods can be adapted using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions. Reaction yields and purity depend on stoichiometry, temperature, and solvent choice (e.g., n-hexane for crystallization) .

Q. How is the compound characterized structurally and spectroscopically?

Key techniques include:

- Infrared (IR) Spectroscopy : Assignments of carbonyl (C=O) and C-F/C-Cl stretches in solid (KBr pellet) and solution (CCl₄/CS₂) phases .

- Mass Spectrometry : Electron ionization (EI) spectra provide molecular ion peaks (e.g., m/z 218 for [M]⁺) and fragmentation patterns, cross-referenced with NIST databases .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic protons (δ 7.3–8.1 ppm for fluorophenyl groups) and carbonyl carbons (δ ~190 ppm) .

Q. What are the critical physicochemical properties for experimental design?

- Boiling Point : 469.2 K (196.0°C) for related fluorophenyl ethanones .

- Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) but limited in water.

- Thermal Stability : Decomposition temperatures >200°C, assessed via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software refines bond lengths and angles (e.g., C-Cl: ~1.74 Å, C-F: ~1.34 Å) and identifies packing motifs . For example, ORTEP-III visualizes thermal ellipsoids and validates molecular geometry . Contradictions in reported data (e.g., bond angles) are resolved by comparing R factors (<0.05 for high-quality datasets) and refining against twinned data .

Q. What methodologies assess the compound’s role in enzyme inhibition?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like SARS-CoV-2 main protease (Mpro), where difluoro-ethanone derivatives show inhibitory activity (e.g., 21–27% inhibition at 0.1 mM) .

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E-Edans for Mpro) .

Q. How to address discrepancies in spectroscopic data across studies?

- Cross-Validation : Compare IR carbonyl stretches (e.g., 1694 cm⁻¹ in solution vs. 1685 cm⁻¹ in solid state) with NIST reference spectra .

- Isotopic Labeling : Use ¹⁸O-labeled analogs to confirm peak assignments in mass spectrometry .

Q. What strategies optimize regioselectivity in fluorophenyl ethanone derivatives?

- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) to para positions, enhancing electrophilic substitution at meta sites.

- Catalytic Systems : Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions improve yields of 4-fluorophenyl products .

Methodological Considerations

Q. How to safely handle and dispose of the compound?

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.

- Waste Management : Segregate halogenated waste and partner with certified disposal firms to avoid environmental release .

Q. What computational tools model its reactivity in organic transformations?

- DFT Calculations : Gaussian or ORCA software calculates reaction pathways (e.g., Cl/F substitution energetics) using B3LYP/6-31G(d) basis sets.

- Solvent Effects : COSMO-RS predicts solubility parameters in mixed solvents (e.g., hexane/EtOAc) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。